molecular formula C55H65F3N9O8P B14769326 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide

Cat. No.: B14769326
M. Wt: 1068.1 g/mol
InChI Key: GXRUEUPQLOMARL-QLBLUKILSA-N
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Description

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the cyanoethoxy and di(propan-2-yl)amino groups. The final steps involve the addition of the trifluoroacetyl and benzamide groups under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide has a wide range of scientific research applications:

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein function, and cellular signaling pathways, ultimately affecting the biological response.

Comparison with Similar Compounds

Similar Compounds

    N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide: shares similarities with other purine derivatives and phosphanyl compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for versatile interactions with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C55H65F3N9O8P

Molecular Weight

1068.1 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide

InChI

InChI=1S/C55H65F3N9O8P/c1-37(2)67(38(3)4)76(73-33-17-30-59)75-45-34-47(74-46(45)35-72-54(40-20-13-10-14-21-40,41-22-26-43(70-5)27-23-41)42-24-28-44(71-6)29-25-42)66-50-48(49(62-36-63-50)65-51(68)39-18-11-9-12-19-39)64-53(66)61-32-16-8-7-15-31-60-52(69)55(56,57)58/h9-14,18-29,36-38,45-47H,7-8,15-17,31-35H2,1-6H3,(H,60,69)(H,61,64)(H,62,63,65,68)/t45-,46+,47+,76?/m0/s1

InChI Key

GXRUEUPQLOMARL-QLBLUKILSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5NCCCCCCNC(=O)C(F)(F)F)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5NCCCCCCNC(=O)C(F)(F)F)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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